4-Bromo-2-hydroxyphenylboronic acid
Overview
Description
4-Bromo-2-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BBrO3 and a molecular weight of 216.83 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a boronic acid moiety attached to a benzene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxyphenylboronic acid can be synthesized through various methods. One common approach involves the bromination of 2-hydroxyphenylboronic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide or vinyl halide as the coupling partner.
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atom with other functional groups.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Functionalized Phenylboronic Acids: Formed through substitution reactions.
Scientific Research Applications
4-Bromo-2-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-Bromo-2-hydroxyphenylboronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and widely used in organic synthesis.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the bromine and hydroxyl groups.
2-Hydroxyphenylboronic Acid: Similar structure but lacks the bromine atom.
4-Bromo-phenylboronic Acid: Similar structure but lacks the hydroxyl group.
Uniqueness: 4-Bromo-2-hydroxyphenylboronic acid is unique due to the presence of both bromine and hydroxyl groups, which provide additional reactivity and versatility in chemical synthesis . This makes it a valuable compound for various applications in organic chemistry and beyond.
Properties
IUPAC Name |
(4-bromo-2-hydroxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUYEXJCBJEED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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